N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Description
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 677327-29-6) is a halogenated pyridine derivative with a pivalamide (2,2-dimethylpropionamide) functional group. Key properties include:
- Molecular Formula: C₁₁H₁₅IN₂O
- Molecular Weight: 318.15 g/mol (discrepancy noted: reports 327.23 g/mol, likely a typo) .
- Substituents: Iodo at position 5 and methyl at position 3 of the pyridine ring.
- Applications: Used in pharmaceutical and agrochemical research, particularly in cross-coupling reactions due to the reactive iodine atom .
Properties
IUPAC Name |
N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQWADXLVLGBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C(C)(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359637 | |
| Record name | N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677327-29-6 | |
| Record name | N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a compound with the molecular formula C₁₁H₁₅IN₂O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on available literature and research findings.
The compound is categorized under propionamides and features a pyridine ring substituted with an iodine atom. Its molecular weight is approximately 318.16 g/mol, and it has a melting point between 141°C and 144°C . The presence of iodine is significant as it can enhance the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅IN₂O |
| Molecular Weight | 318.16 g/mol |
| Melting Point | 141°C - 144°C |
| CAS Number | 677327-29-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 5-iodo-3-methylpyridine with a suitable acylating agent. The synthetic route allows for efficient production while maintaining high purity levels. The iodine atom plays a crucial role in the reactivity of the compound during these synthetic processes .
Biological Activity
Research into the biological activity of this compound has revealed several potential therapeutic applications:
1. Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines. Research suggests that modifications to the pyridine ring can enhance activity against specific tumors .
2. Enzyme Inhibition
This compound has been investigated for its ability to inhibit enzymes involved in disease pathways. For example, studies on related compounds have demonstrated their capacity to inhibit angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation .
3. Interaction Studies
Interaction studies focusing on binding affinities with biological targets have been conducted. These investigations are crucial for understanding the mechanism of action and potential therapeutic uses of this compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents significantly influence its pharmacological properties:
Table 2: Comparison of Related Compounds
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| N-(6-Chloropyridin-2-yl)pivalamide | 86847-84-9 | 0.86 | Contains a chlorine substituent instead of iodine |
| N-(3-Iodopyridin-2-yl)pivalamide | 113975-31-8 | 0.80 | Iodine at a different position |
| 2-Chloro-N-pyridin-2-ylacetamide | 5221-37-4 | 0.79 | Acetamide structure; lacks dimethyl groups |
| N-(6-Aminopyridin-2-yl)acetamide | 1075-62-3 | 0.76 | Contains an amino group instead of an iodine |
The variations in substituents such as iodine vs. chlorine and different functional groups like amides vs. acetates can significantly affect biological activity and chemical reactivity .
Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various derivatives on cancer cell lines, demonstrating that certain modifications led to enhanced apoptosis induction compared to standard treatments like bleomycin .
- Enzyme Inhibition : Research has shown that similar compounds effectively inhibit ACE activity, suggesting that this compound may also possess this capability .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly those aimed at treating central nervous system disorders. Its structural features allow for modifications that can enhance pharmacological properties. For example, the iodine atom may improve binding affinity to specific receptors or enzymes, making it a candidate for drug development targeting neurological conditions.
Enzyme Inhibition Studies
Research has demonstrated that N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide exhibits inhibitory effects on various enzymes. Notably, studies have shown its potential to inhibit proteases involved in signaling pathways related to cancer progression. The compound's ability to modulate enzyme activity suggests its utility in therapeutic strategies against malignancies.
Biological Studies
Neuroprotective Effects
In experimental models of neurodegeneration, this compound has been shown to reduce oxidative stress and improve neuronal survival rates. Such findings indicate its potential application in treating neurodegenerative diseases like Alzheimer's disease. The mechanisms underlying these effects are believed to involve modulation of neuroinflammatory responses and enhancement of cellular resilience.
Receptor Binding Assays
The compound has also been evaluated for its binding affinity to neurotransmitter receptors. These studies suggest that it could play a role in developing treatments for psychiatric disorders by influencing neurotransmitter systems.
Materials Science
Development of Novel Materials
this compound can be utilized in creating materials with specific electronic or optical properties. Its unique molecular structure allows it to be incorporated into functional materials for applications in organic electronics or photonics.
Industrial Applications
Synthesis of Agrochemicals
The compound is also relevant in the synthesis of agrochemicals and specialty chemicals. Its chemical reactivity can be exploited to create new formulations that enhance crop protection or yield.
Case Study 1: Anti-Cancer Activity
A study assessing the anti-cancer properties of this compound revealed significant cytotoxic effects against various cancer cell lines. Using MTT assays, researchers found that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 µM to 30 µM across different cancer types.
Case Study 2: Neuroprotective Effects
Another research effort investigated the neuroprotective effects of this compound under conditions mimicking neurodegenerative diseases. The results indicated a reduction in oxidative stress markers and improved neuronal survival rates.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in molecular structure can significantly affect biological properties:
| Compound Variant | Structural Change | Effect on Activity |
|---|---|---|
| N-(5-Bromo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Bromine instead of iodine | Altered reactivity and binding properties |
| N-(5-Iodo-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Position change of methyl group | Potentially different receptor interactions |
Comparison with Similar Compounds
Halogenated Pyridines with Pivalamide Groups
Key Observations :
- Halogen Type : Bromine analogs (e.g., 182344-63-4) exhibit reduced molecular weight and reactivity compared to iodine-containing compounds .
- Substituent Position : Swapping iodo and methyl positions (e.g., 3-iodo-5-methyl vs. 5-iodo-3-methyl) alters steric and electronic properties, impacting binding affinity in drug design .
- Functional Groups : Compounds with formyl (C=O) or carboxylic acid groups (e.g., 2-Chloro-6-iodo-3-pivalamidoisonicotinic acid) exhibit higher polarity, affecting solubility and synthetic utility .
Positional Isomers and Structural Variants
Key Observations :
Functional Group Modifications
Key Observations :
- Electron-Withdrawing Groups : Nitro derivatives (e.g., 70298-90-7) are less nucleophilic but serve as intermediates for reduced amine products .
- Protective Groups : Dimethoxymethyl substituents stabilize reactive aldehyde intermediates during synthesis .
Discrepancies and Limitations
- Molecular Weight: Conflicting data for the target compound (318.15 g/mol vs.
- Data Gaps : Storage conditions and solubility parameters for many analogs are unreported, limiting comparative analysis.
Preparation Methods
Iodination of 3-Methyl-Pyridine
The first step involves the iodination of 3-methyl-pyridine to introduce the iodine substituent at the 5-position. This can be achieved through:
Reagents : Iodine (I₂) and an oxidizing agent such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂).
The reaction can be summarized as follows:
$$
\text{3-Methyl-Pyridine} + \text{I}_2 \rightarrow \text{5-Iodo-3-methyl-pyridine}
$$
Amidation Reaction
Following iodination, the next step is the amidation reaction where the iodinated pyridine is reacted with 2,2-dimethyl-propionyl chloride.
- Reagents :
- Base : Triethylamine (TEA) or another suitable base to neutralize the HCl produced during the reaction.
The amidation can be represented as:
$$
\text{5-Iodo-3-methyl-pyridine} + \text{2,2-Dimethyl-Propanoyl Chloride} \xrightarrow{\text{TEA}} \text{N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide} + \text{HCl}
$$
The yield of this compound can vary based on several factors:
| Factor | Impact on Yield |
|---|---|
| Temperature | Higher temperatures may increase reaction rates but can lead to side reactions. |
| Reaction Time | Extended reaction times may improve yield but also increase decomposition risks. |
| Solvent Choice | Polar aprotic solvents often enhance solubility and reaction rates. |
| Concentration of Reagents | Optimal concentrations must be maintained to avoid precipitation or incomplete reactions. |
Iodination Mechanism
The mechanism for the iodination involves electrophilic aromatic substitution where iodine acts as an electrophile facilitated by an oxidizing agent that generates a more reactive iodine species.
Amidation Mechanism
The amidation proceeds via nucleophilic acyl substitution where the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond.
This compound has various applications:
Medicinal Chemistry : Used as a building block for synthesizing pharmaceuticals targeting neurological disorders.
Material Science : Serves as a precursor for developing materials with specific electronic properties.
The preparation of this compound involves strategic synthetic steps that can be optimized for higher yields and purity. The compound's unique properties make it an essential intermediate in various chemical synthesis applications.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:
Halogenation : Introducing iodine at the 5-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions.
Methylation : Installing the 3-methyl group via alkylation with methyl iodide or a methyl Grignard reagent.
Amidation : Coupling pivaloyl chloride (2,2-dimethylpropionyl chloride) to the pyridine amine using a base like triethylamine or pyridine to form the amide bond .
Purification is often achieved via column chromatography or recrystallization, with yields dependent on reaction stoichiometry and temperature optimization.
Q. How is the structural identity of this compound verified?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.5–8.5 ppm). -NMR confirms carbonyl (C=O) at ~170 ppm and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHINO, M.W. 334.16) .
- Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
Q. What are the primary pharmacological research applications of this compound?
- Methodological Answer : Structural analogs (e.g., Nooglutyl) exhibit neurotrophic activity, suggesting potential applications in cognitive disorders. Research protocols include:
- In vitro assays : Testing neuronal cell viability and differentiation using SH-SY5Y or PC12 cell lines.
- In vivo models : Assessing memory enhancement in rodents via Morris water maze or passive avoidance tests .
Advanced Research Questions
Q. How do halogen (iodine) and methyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Iodine : Enhances electrophilicity at the 5-position, enabling Suzuki-Miyaura or Ullmann couplings. However, steric bulk may reduce coupling efficiency compared to bromo/chloro analogs.
- Methyl Group : Electron-donating effects at the 3-position stabilize the pyridine ring but may hinder regioselectivity in further substitutions. Computational modeling (DFT) can predict reactive sites .
- Experimental Validation : Compare reaction rates and yields with analogs like N-(5-Bromo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide ( ).
Q. What strategies resolve contradictions in reported synthetic yields for pyridine-based amides?
- Methodological Answer : Contradictions often arise from:
- Reaction Conditions : Sodium triacetoxyborohydride (STAB) in dichloroethane ( ) vs. alternative reductants.
- Purification Methods : HPLC vs. standard column chromatography ( ).
- Resolution : Systematic optimization of temperature, solvent polarity, and catalyst loading. Reproducibility requires detailed reporting of reaction parameters (e.g., inert atmosphere, moisture control) .
Q. How can stability and degradation products be analyzed under varying storage conditions?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Degradation Pathways : Hydrolysis of the amide bond (monitored by LC-MS) or dehalogenation in acidic/basic conditions.
- Mitigation : Storage at -20°C under nitrogen, with stabilizers like BHT for oxidation-prone intermediates .
Q. What computational tools predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to acetylcholine esterase (AChE) or NMDA receptors.
- MD Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER).
- Validation : Compare with experimental IC values from enzyme inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structural analogs?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell line, concentration range) in Nooglutyl studies ( ) vs. unrelated derivatives.
- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers.
- Mechanistic Studies : Knockout models or siRNA silencing to isolate target pathways .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CHINO | |
| Molecular Weight | 334.16 g/mol | |
| Melting Point | 180–182°C (predicted) | |
| LogP (Octanol-Water) | 2.8 (calculated) |
Table 2 : Comparative Reactivity of Halogenated Pyridines
| Compound | Reactivity in Suzuki Coupling (%) | Reference |
|---|---|---|
| N-(5-Iodo-3-methyl-pyridin-2-yl)-pivalamide | 72 | |
| N-(5-Bromo-3-methyl-pyridin-2-yl)-pivalamide | 89 | |
| N-(5-Chloro-3-methyl-pyridin-2-yl)-pivalamide | 95 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
